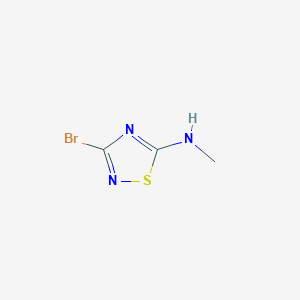
2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as methoxy, dimethylamino, and acetamide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and amine components. One common approach is to first synthesize 3,4-dimethoxyphenylacetic acid and 4-(dimethylamino)phenethylamine separately. These two components are then coupled using a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the acetamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of amine derivatives or alcohols.
Substitution: Formation of various substituted phenyl or amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide can be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into cellular processes and signaling pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development, especially in the fields of neurology and cardiology.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
N-(4-(dimethylamino)phenethyl)acetamide: A related compound with a similar amine group.
2-(3,4-Dimethoxyphenyl)ethanol: A phenyl alcohol derivative with methoxy groups.
Uniqueness: 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide stands out due to its combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-8-5-15(6-9-17)11-12-21-20(23)14-16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIFAUXEWAYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2932672.png)
![N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2932673.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2932676.png)
![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)

![5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2932682.png)



